molecular formula C14H11Cl2NO2 B195802 Diclofenac CAS No. 15307-86-5

Diclofenac

Cat. No.: B195802
CAS No.: 15307-86-5
M. Wt: 296.1 g/mol
InChI Key: DCOPUUMXTXDBNB-UHFFFAOYSA-N
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Mechanism of Action

Diclofenac inhibits cyclooxygenase-1 and -2, the enzymes responsible for production of prostaglandin (PG) G2 which is the precursor to other PGs. These molecules have broad activity in pain and inflammation and the inhibition of their production is the common mechanism linking each effect of this compound. PGE2 is the primary PG involved in modulation of nociception. It mediates peripheral sensitization through a variety of effects. PGE2 activates the Gq-coupled EP1 receptor leading to increased activity of the inositol trisphosphate/phospholipase C pathway. Activation of this pathway releases intracellular stores of calcium which directly reduces action potential threshold and activates protein kinase C (PKC) which contributes to several indirect mechanisms. PGE2 also activates the EP4 receptor, coupled to Gs, which activates the adenylyl cyclase/protein kinase A (AC/PKA) signaling pathway. PKA and PKC both contribute to the potentiation of transient receptor potential cation channel subfamily V member 1 (TRPV1) potentiation, which increases sensitivity to heat stimuli. They also activate tetrodotoxin-resistant sodium channels and inhibit inward potassium currents. PKA further contributes to the activation of the P2X3 purine receptor and sensitization of T-type calcium channels. The activation and sensitization of depolarizing ion channels and inhibition of inward potassium currents serve to reduce the intensity of stimulus necessary to generate action potentials in nociceptive sensory afferents. PGE2 act via EP3 to increase sensitivity to bradykinin and via EP2 to further increase heat sensitivity. Central sensitization occurs in the dorsal horn of the spinal cord and is mediated by the EP2 receptor which couples to Gs. Pre-synaptically, this receptor increases the release of pro-nociceptive neurotransmitters glutamate, CGRP, and substance P. Post-synaptically it increases the activity of AMPA and NMDA receptors and produces inhibition of inhibitory glycinergic neurons. Together these lead to a reduced threshold of activating, allowing low intensity stimuli to generate pain signals. PGI2 is known to play a role via its Gs-coupled IP receptor although the magnitude of its contribution varies. It has been proposed to be of greater importance in painful inflammatory conditions such as arthritis. By limiting sensitization, both peripheral and central, via these pathways NSAIDs can effectively reduce inflammatory pain. PGI2 and PGE2 contribute to acute inflammation via their IP and EP2 receptors. Similarly to β adrenergic receptors these are Gs-coupled and mediate vasodilation through the AC/PKA pathway. PGE2 also contributes by increasing leukocyte adhesion to the endothelium and attracts the cells to the site of injury. PGD2 plays a role in the activation of endothelial cell release of cytokines through its DP1 receptor. PGI2 and PGE2 modulate T-helper cell activation and differentiation through IP, EP2, and EP4 receptors which is believed to be an important activity in the pathology of arthritic conditions. By limiting the production of these PGs at the site of injury, NSAIDs can reduce inflammation. PGE2 can cross the blood-brain barrier and act on excitatory Gq EP3 receptors on thermoregulatory neurons in the hypothalamus. This activation triggers an increase in heat-generation and a reduction in heat-loss to produce a fever. NSAIDs prevent the generation of PGE2 thereby reducing the activity of these neurons.
This compound has pharmacologic actions similar to those of other prototypical NSAIAs. The drug exhibits anti-inflammatory, analgesic, and antipyretic activity. The exact mechanisms have not been clearly established, but many of the actions appear to be associated principally with the inhibition of prostaglandin synthesis. This compound inhibits the synthesis of prostaglandins in body tissues by inhibiting cyclooxygenase;  at least 2 isoenzymes, cyclooxygenase-1 (COX-1) and -2 (COX-2) (also referred to as prostaglandin G/H synthase-1 (PGHS-10 and -2 (PGHS-2), respectively), have been identified that catalyze the formation of prostaglandins in the arachidonic acid pathway. This compound, like other prototypical NSAIAs, inhibits both COS-1 and COS-2. Although the exact mechanisms have not been clearly established, NSAIAs appear to exert anti-inflammatory, analgesic, and antipyretic activity principally through inhibition of the COS-2 isoenzyme;  COX-1 inhibition presumably is responsible for the drugs' unwanted effects on GI mucosa and platelet aggregation.
As for all non-steroidal anti-inflammatory drugs the pharmacodynamic effects of this compound sodium are of anti-inflammatory, analgesic and antipyretic character due to the decrease of the prostaglandin synthesis from arachidonic acid by inhibition of the cyclo-oxygenase activity. It also induces deleterious effects on gastric and intestinal mucosa and an inhibition of platelet aggregation. /Diclofenac sodium/

Biochemical Analysis

Biochemical Properties

Diclofenac primarily exerts its effects by inhibiting the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are responsible for the production of prostaglandins . Prostaglandins play a key role in the body’s inflammatory response, and their inhibition by this compound results in reduced inflammation and pain .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It can inhibit ion channels, leading to changes in cell signaling pathways . Additionally, this compound can induce cancer cell death by inhibiting microtubule polymerization and autophagy flux .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to COX-1 and COX-2 enzymes, inhibiting their activity and thereby reducing the production of prostaglandins . This results in decreased inflammation and pain. This compound also interacts with other biomolecules, such as ion channels, and can influence gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, this compound has been found to have a higher diffusive transport compared to other drugs like lidocaine, resulting in a significantly higher concentration in muscle tissue .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, this compound has been shown to suppress inflammation and pain in various animal models, and its efficacy has generally been found to be more potent, weight for weight, than aspirin, ibuprofen, naproxen, and phenylbutazone .

Metabolic Pathways

This compound is metabolized primarily through acyl glucuronidation and phenyl hydroxylation . The glucuronidation is mainly catalyzed by uridine 5’-diphosphoglucuronosyl transferase 2B7, while the hydroxylation is catalyzed by cytochrome P450 (CYP)2C9 and 3A4 .

Transport and Distribution

This compound is distributed in the body primarily through the bloodstream. It has a total volume of distribution of 5-10 L or 0.1-0.2 L/kg . This compound distributes to the synovial fluid, reaching peak concentration 2-4 hours after administration .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm of cells, where it interacts with its target enzymes, COX-1 and COX-2 . The exact subcellular localization can vary depending on the specific cell type and the presence of other interacting biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diclofenac is synthesized through a multi-step process. One common method involves the reaction of 2,6-dichloroaniline with chloroacetyl chloride to form 2-(2,6-dichloroanilino)acetyl chloride. This intermediate is then hydrolyzed to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same basic chemical reactions but optimized for efficiency and yield. The process includes stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Diclofenac undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diclofenac has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its relatively balanced inhibition of both COX-1 and COX-2 enzymes, which contributes to its effectiveness and side effect profile. It is also available in various formulations, making it versatile for different therapeutic needs .

Properties

IUPAC Name

2-[2-(2,6-dichloroanilino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOPUUMXTXDBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15307-81-0 (mono-potassium salt)
Record name Diclofenac [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID6022923
Record name Diclofenac
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Molecular Weight

296.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Diclofenac
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Solubility

In water, 2.37 mg/L at 25 °C, 4.47e-03 g/L
Record name Diclofenac
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Record name DICLOFENAC
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Record name Diclofenac
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Diclofenac inhibits cyclooxygenase-1 and -2, the enzymes responsible for production of prostaglandin (PG) G2 which is the precursor to other PGs. These molecules have broad activity in pain and inflammation and the inhibition of their production is the common mechanism linking each effect of diclofenac. PGE2 is the primary PG involved in modulation of nociception. It mediates peripheral sensitization through a variety of effects. PGE2 activates the Gq-coupled EP1 receptor leading to increased activity of the inositol trisphosphate/phospholipase C pathway. Activation of this pathway releases intracellular stores of calcium which directly reduces action potential threshold and activates protein kinase C (PKC) which contributes to several indirect mechanisms. PGE2 also activates the EP4 receptor, coupled to Gs, which activates the adenylyl cyclase/protein kinase A (AC/PKA) signaling pathway. PKA and PKC both contribute to the potentiation of transient receptor potential cation channel subfamily V member 1 (TRPV1) potentiation, which increases sensitivity to heat stimuli. They also activate tetrodotoxin-resistant sodium channels and inhibit inward potassium currents. PKA further contributes to the activation of the P2X3 purine receptor and sensitization of T-type calcium channels. The activation and sensitization of depolarizing ion channels and inhibition of inward potassium currents serve to reduce the intensity of stimulus necessary to generate action potentials in nociceptive sensory afferents. PGE2 act via EP3 to increase sensitivity to bradykinin and via EP2 to further increase heat sensitivity. Central sensitization occurs in the dorsal horn of the spinal cord and is mediated by the EP2 receptor which couples to Gs. Pre-synaptically, this receptor increases the release of pro-nociceptive neurotransmitters glutamate, CGRP, and substance P. Post-synaptically it increases the activity of AMPA and NMDA receptors and produces inhibition of inhibitory glycinergic neurons. Together these lead to a reduced threshold of activating, allowing low intensity stimuli to generate pain signals. PGI2 is known to play a role via its Gs-coupled IP receptor although the magnitude of its contribution varies. It has been proposed to be of greater importance in painful inflammatory conditions such as arthritis. By limiting sensitization, both peripheral and central, via these pathways NSAIDs can effectively reduce inflammatory pain. PGI2 and PGE2 contribute to acute inflammation via their IP and EP2 receptors. Similarly to β adrenergic receptors these are Gs-coupled and mediate vasodilation through the AC/PKA pathway. PGE2 also contributes by increasing leukocyte adhesion to the endothelium and attracts the cells to the site of injury. PGD2 plays a role in the activation of endothelial cell release of cytokines through its DP1 receptor. PGI2 and PGE2 modulate T-helper cell activation and differentiation through IP, EP2, and EP4 receptors which is believed to be an important activity in the pathology of arthritic conditions. By limiting the production of these PGs at the site of injury, NSAIDs can reduce inflammation. PGE2 can cross the blood-brain barrier and act on excitatory Gq EP3 receptors on thermoregulatory neurons in the hypothalamus. This activation triggers an increase in heat-generation and a reduction in heat-loss to produce a fever. NSAIDs prevent the generation of PGE2 thereby reducing the activity of these neurons., Diclofenac has pharmacologic actions similar to those of other prototypical NSAIAs. The drug exhibits anti-inflammatory, analgesic, and antipyretic activity. The exact mechanisms have not been clearly established, but many of the actions appear to be associated principally with the inhibition of prostaglandin synthesis. Diclofenac inhibits the synthesis of prostaglandins in body tissues by inhibiting cyclooxygenase; at least 2 isoenzymes, cyclooxygenase-1 (COX-1) and -2 (COX-2) (also referred to as prostaglandin G/H synthase-1 (PGHS-10 and -2 (PGHS-2), respectively), have been identified that catalyze the formation of prostaglandins in the arachidonic acid pathway. Diclofenac, like other prototypical NSAIAs, inhibits both COS-1 and COS-2. Although the exact mechanisms have not been clearly established, NSAIAs appear to exert anti-inflammatory, analgesic, and antipyretic activity principally through inhibition of the COS-2 isoenzyme; COX-1 inhibition presumably is responsible for the drugs' unwanted effects on GI mucosa and platelet aggregation., As for all non-steroidal anti-inflammatory drugs the pharmacodynamic effects of diclofenac sodium are of anti-inflammatory, analgesic and antipyretic character due to the decrease of the prostaglandin synthesis from arachidonic acid by inhibition of the cyclo-oxygenase activity. It also induces deleterious effects on gastric and intestinal mucosa and an inhibition of platelet aggregation. /Diclofenac sodium/
Record name Diclofenac
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Color/Form

Crystals from ether-petroleum ether

CAS No.

15307-86-5
Record name Diclofenac
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Melting Point

283-285 °C, 156-158 °C, 283 - 285 °C
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Record name Diclofenac
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Synthesis routes and methods I

Procedure details

To a stirred solution of 1-(2,6-Dichloro-phenyl)-1,3-dihydro-indol-2-one 1 (10 g, 0.03 mol) in toluene (340 mL) was added aq. NaOH (2N, 34 mL)) at rt. The resulting mixture was stirred at 90° C. for 16 h. After completion, clear solution was cooled in an ice bath and acidified with con. HCl. The precipitated solid was filtered, washed with ethanol and dried under reduced pressure to get 9.0 g (84.4% yield) of Compound 2 as an off white solid. Used in the next step without any further purification; Mass: 294.1 (M−H); 1H-NMR (400 MHz, DMSO): 12.70 (s, 1H), 7.53-7.51 (d, J=8.0 Hz, 2H), 7.24-7.16 (m, 3H), 7.08-7.03 (m, 1H), 6.87-6.83 (m, 1H), 6.28-6.26 (d, J=7.8 Hz, 1H), 3.69 (s, 2H); 13C-NMR (400 MHz; DMSO): 173.86, 142.66, 137.11, 130.89, 130.04, 129.17, 127.51, 125.56, 123.89, 120.76, 115.95, 37.74.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
340 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Yield
84.4%

Synthesis routes and methods II

Procedure details

A diclofenac submicron cream was prepared as follows: Oil phase--diclofenac diethylammonium 12.2 g, MCT oil 170 g, LIPOID E-80 30 g, α-tocopherol succinate 0.4 g; Aqueous phase--EDTA disodium salt 1 g, EMULFOR EL-620 25 g, glycerol 17.5 g, preservatives (methyl and propyl parabens) 0.5 g, reverse osmosis purified water to 1000 g.
Name
diclofenac diethylammonium
Quantity
12.2 g
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
170 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three
Name
EDTA disodium salt
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
25 g
Type
reactant
Reaction Step Five
[Compound]
Name
methyl and propyl parabens
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
17.5 g
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

The same procedure as in Example 1 given in Japanese Pat. No. 374/1980 was employed using 3.10 g of 2,6-dichloroaniline, 0.10 g of cuprous bromide, 2.80 g of potassium carbonate and 10 ml of dimethyl sulfoxide except that potassium o-bromophenylacetate was replaced with 4.17 g of potassium o-chlorophenylacetate. o-(2,6-Dichloroanilino)phenylacetic acid was not obtained at all.
Quantity
3.1 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Three
Name
potassium o-bromophenylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
potassium o-chlorophenylacetate
Quantity
4.17 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

To 40 ml of a 15% ethanol solution of potassium hydroxide was added 1.7 g of N,N-dimethyl-o-(2,6-dichloroanilino)phenylacetamide, and the mixture was agitated under reflux for 4 hours. After completion of the reaction, the solvent was removed by distillation under reduced pressure, and 30 ml of water was added to the residue and the mixture was made acidic by hydrochloric acid at a temperature lower than 5° C. The precipitated crystal was recovered by filtration under suction, washed with water and dried. Recrystallization from a mixed solvent of ether and petroleum ether gave 1.45 g of a colorless crystal having a melting point of 158° to 160° C. The yield was 92.9%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
92.9%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diclofenac
Reactant of Route 2
Diclofenac
Reactant of Route 3
Reactant of Route 3
Diclofenac
Reactant of Route 4
Diclofenac
Reactant of Route 5
Reactant of Route 5
Diclofenac
Reactant of Route 6
Reactant of Route 6
Diclofenac

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.